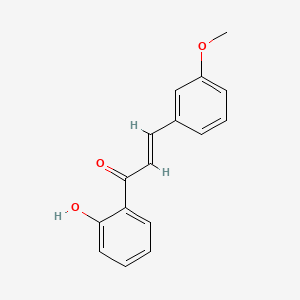

2'-Hydroxy-3-methoxychalcone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2’-Hydroxy-3-methoxychalcone is a member of the chalcone family, which belongs to the flavonoid class of phenolic compounds. Chalcones are characterized by their open-chain flavonoid structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its potential biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy-3-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of chalcones, including 2’-Hydroxy-3-methoxychalcone, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2’-Hydroxy-3-methoxychalcone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction of the α,β-unsaturated carbonyl system can yield dihydrochalcones.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted chalcones.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrochalcones.

Substitution: Various substituted chalcones depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of other flavonoid derivatives and heterocyclic compounds.

Biology: Exhibits significant biological activities, including anticancer, antimicrobial, and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and microbial infections.

Industry: Utilized in the development of fluorescent dyes, sensors, and as additives in dye-sensitized solar cells

Wirkmechanismus

The biological activities of 2’-Hydroxy-3-methoxychalcone are attributed to its ability to modulate various molecular targets and pathways:

Anticancer: Induces apoptosis in cancer cells by activating caspase-3 and increasing the expression of pro-apoptotic proteins such as p53 and Bax.

Anti-inflammatory: Inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of inflammatory mediators.

Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes

Vergleich Mit ähnlichen Verbindungen

2’-Hydroxy-3-methoxychalcone can be compared with other chalcones and flavonoids:

Biologische Aktivität

2'-Hydroxy-3-methoxychalcone is a compound belonging to the chalcone family, which has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.

1. Overview of Biological Activities

This compound exhibits significant biological activities , including:

- Anticancer Properties : Induces apoptosis in various cancer cell lines.

- Antimicrobial Effects : Demonstrates activity against different pathogens.

- Antioxidant Activity : Scavenges free radicals and enhances antioxidant enzyme activity.

- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines and enzymes.

The anticancer effects of this compound are primarily attributed to its ability to induce apoptosis through the following mechanisms:

- Caspase Activation : It activates caspase-3, leading to programmed cell death in cancer cells .

- Gene Expression Modulation : Increases the expression of pro-apoptotic proteins such as p53 and Bax.

Case Studies

A study evaluated the compound's antiproliferative effects on canine lymphoma and leukemia cell lines using the MTT assay. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis, with a notable increase in caspase activity .

3. Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

4. Antioxidant Activity

This compound acts as a potent antioxidant by:

- Scavenging Free Radicals : It neutralizes reactive oxygen species (ROS), reducing oxidative stress in cells.

- Enhancing Antioxidant Enzymes : It increases the activity of enzymes such as superoxide dismutase (SOD) and catalase, which play crucial roles in cellular defense against oxidative damage .

Biochemical Analysis

This compound has been shown to inhibit inflammatory responses by:

- Reducing the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in activated macrophages .

- Inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory process .

6. Comparison with Similar Compounds

The biological activity of this compound can be compared with other chalcones and flavonoids. The following table summarizes its properties alongside similar compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| This compound | High | Moderate | High | High |

| 2'-Hydroxychalcone | Moderate | Low | Moderate | Moderate |

| 2',5'-Dimethoxychalcone | Very High | High | High | Very High |

7. Conclusion and Future Directions

The biological activities of this compound suggest it has significant potential as a therapeutic agent. Its anticancer, antimicrobial, antioxidant, and anti-inflammatory properties make it a candidate for further research in drug development.

Future studies should focus on:

- In Vivo Studies : To evaluate the efficacy and safety of this compound in animal models.

- Mechanistic Studies : To elucidate the detailed molecular pathways involved in its biological activities.

- Clinical Trials : To assess its potential as a treatment option for various diseases.

Eigenschaften

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-13-6-4-5-12(11-13)9-10-16(18)14-7-2-3-8-15(14)17/h2-11,17H,1H3/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFWQYIIRNXCEQ-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.